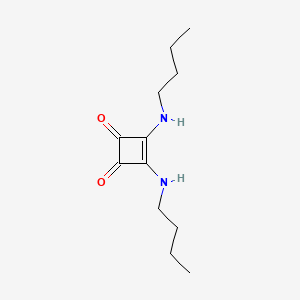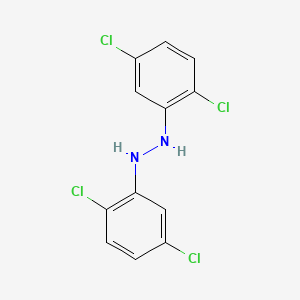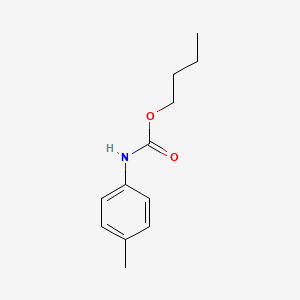![molecular formula C14H12INO2 B11958345 4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)
4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol is a chemical compound with the molecular formula C14H12INO2 and a molecular weight of 353.16 g/mol This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring, an imine group, and a methoxyphenol moiety
Métodos De Preparación
The synthesis of 4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol typically involves the reaction of 4-hydroxybenzaldehyde with 4-iodoaniline in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions for several hours to form the Schiff base, which is then recrystallized from ethanol to obtain the pure product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol involves its ability to form stable complexes with metal ions and interact with biological molecules. The imine group can coordinate with metal ions, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar compounds to 4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol include:
- 4-{[(4-Bromophenyl)imino]methyl}-2-methoxyphenol
- 4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol
- 4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol These compounds share a similar structure but differ in the halogen atom attached to the phenyl ring. The presence of different halogens can influence the compound’s reactivity, stability, and potential applications . The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific interactions and reactions not possible with other halogens.
Propiedades
Fórmula molecular |
C14H12INO2 |
|---|---|
Peso molecular |
353.15 g/mol |
Nombre IUPAC |
4-[(4-iodophenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H12INO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3 |
Clave InChI |
BDUZFRIHHIEADR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)






![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)



![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)
